6-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid
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Overview
Description
6-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a hydroxyl group at the 6th position and a carboxylic acid group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclization of o-hydroxyacetophenones under basic conditions, followed by oxidation to introduce the carboxylic acid group . Another approach involves the use of phenols and electron-deficient alkenes in an electrooxidative [3 + 2] annulation reaction, which constructs the dihydrobenzofuran core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
- Oxidation products include ketones and quinones.
- Reduction products include alcohols and aldehydes.
- Substitution products vary depending on the reagents used and the positions of substitution .
Scientific Research Applications
6-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity . In anticancer research, the compound induces apoptosis and inhibits cell proliferation by targeting key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid: Similar structure with a methyl group at the 2nd position.
(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic Acid Methyl Ester: A derivative with an acetic acid methyl ester group.
Uniqueness: 6-Hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H8O4 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H8O4/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-3,7,10H,4H2,(H,11,12) |
InChI Key |
AAZXJLNVOHUWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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